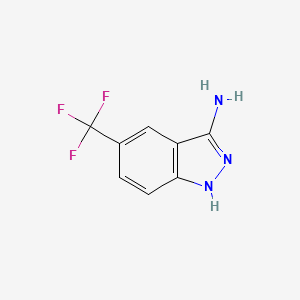

5-(Trifluoromethyl)-1H-indazol-3-amine

Descripción

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. msesupplies.comopenmedicinalchemistryjournal.com Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most frequent. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.commdpi.com This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. mdpi.com Their structural diversity and capacity for chemical modification allow for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, all of which are critical for a molecule's journey to becoming a successful drug. ijsrtjournal.com

The Indazole Nucleus: A Privileged Scaffold in Pharmaceutical Agents

Within the broad family of nitrogen heterocycles, the indazole ring system holds a special status. nih.govpnrjournal.com An indazole, also known as benzopyrazole, is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. bohrium.comnih.gov This scaffold is considered "privileged" because it is a versatile template capable of interacting with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. pnrjournal.comresearchgate.net The presence of the indazole core in numerous FDA-approved drugs, such as the anticancer agents Axitinib and Niraparib, underscores its therapeutic significance. bohrium.comresearchgate.net

The indazole structure is a ten-π electron aromatic system, which contributes to its chemical stability and reactivity. pnrjournal.comnih.gov The fusion of the electron-rich pyrazole ring with the benzene ring creates a unique electronic distribution that influences its interaction with biological macromolecules. researchgate.net The presence of two adjacent nitrogen atoms in the five-membered ring provides sites for hydrogen bonding and coordination, which are key to its biological functions. nih.gov

A key feature of the indazole ring is the existence of annular tautomerism, primarily between the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.govnih.govresearchgate.net The 1H-indazole, with its benzenoid structure, is generally the more thermodynamically stable and predominant tautomer in various phases compared to the 2H-indazole, which has a quinonoid structure. nih.govnih.govchemicalbook.com The energy difference between the two tautomers is estimated to be around 2-3 kcal/mol in the aqueous phase, favoring the 1H form. chemicalbook.comsci-hub.se This tautomeric equilibrium is a critical consideration in the synthesis and biological activity of indazole derivatives, as the position of substituents on the nitrogen atoms can significantly impact the molecule's shape, electronic properties, and ultimately, its pharmacological profile. bohrium.com

Overview of Pharmacological Activities Associated with Indazole Derivatives

The versatility of the indazole scaffold is reflected in the wide array of pharmacological activities exhibited by its derivatives. nih.govnih.govbenthamdirect.com Structural modifications to the indazole core have led to the development of compounds with applications in various therapeutic areas. nih.govresearchgate.net Beyond the primary areas of anti-inflammatory and anticancer research, indazole derivatives have shown promise as antimicrobial, antihypertensive, and neuroprotective agents, among others. nih.govnih.govnih.gov

Indazole derivatives have been extensively investigated for their anti-inflammatory potential. researchgate.netbenthamdirect.comnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core and is used to alleviate pain and inflammation. bohrium.commdpi.com Research has shown that various indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of key inflammatory mediators. sci-hub.senih.gov Studies have demonstrated that certain derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Additionally, some indazoles have been found to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further highlighting their potential in treating inflammatory conditions. nih.gov

The indazole scaffold is a prominent feature in a number of successful anticancer drugs. researchgate.netnih.govrsc.org Several FDA-approved small-molecule kinase inhibitors used in cancer therapy, including Axitinib, Pazopanib, and Entrectinib, are based on the indazole structure. bohrium.comresearchgate.net These drugs target various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. nih.govmdpi.com Research has identified indazole derivatives that act as inhibitors of various targets, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and Pim kinases, demonstrating the broad applicability of this scaffold in oncology drug discovery. bohrium.comnih.govresearchgate.net

Antimicrobial and Antifungal Effects

The indazole scaffold is a core component in the development of novel antimicrobial and antifungal agents. researchgate.netnih.gov Research has shown that various derivatives of indazole exhibit significant activity against a range of microbial pathogens. nih.govresearchgate.net For instance, a series of N-methyl-3-aryl indazoles demonstrated efficacy against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govresearchgate.net

Specific structural modifications to the indazole ring have yielded compounds with notable potency. One study highlighted that N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide displayed high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani. nih.gov Other research efforts have focused on synthesizing indazole derivatives through methods like microwave assistance, with the resulting compounds showing promising antifungal activity against Candida albicans. jchr.org Additionally, certain 2H-indazole derivatives have been identified as potent agents against the yeasts Candida albicans and Candida glabrata. nih.gov The antibacterial potential of indazoles has also been demonstrated against both Gram-positive and Gram-negative bacteria, including penicillin-resistant Staphylococcus aureus. nih.govmdpi.com

| Indazole Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| N-methyl-3-aryl indazoles | X. campstris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant antimicrobial and antifungal activity | nih.gov |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | P. aphanidermatum, R. solani | High antifungal activity (EC50 = 16.75 µg/mL and 19.19 µg/mL, respectively) | nih.gov |

| 4-bromo-1H-indazole derivatives | Penicillin-resistant Staphylococcus aureus, S. pyogenes PS | Potent antibacterial activity (MIC = 4mg/mL for one derivative) | nih.gov |

| 2H-indazole derivatives | C. albicans, C. glabrata | In vitro growth inhibition | nih.gov |

Antiviral and Anti-HIV Activities

The indazole nucleus is recognized for its role in compounds possessing antiviral and, more specifically, anti-HIV activities. researchgate.netnih.govresearchgate.net This scaffold is a key structural motif in the design of agents targeting viral replication and propagation. nih.gov The versatility of the indazole ring allows for chemical modifications that can lead to potent inhibition of viral enzymes crucial for the lifecycle of viruses like HIV. doi.orgdoi.org

Computational and synthetic chemistry studies have explored indazole-based compounds for their potential to inhibit viral proteins. For example, research into indazole-pyrone hybrids has assessed their ability to bind to active sites of proteins involved in HIV-1 infections through molecular docking studies. doi.org The broad biological profile of indazole derivatives consistently includes anti-HIV activity as a significant therapeutic possibility, encouraging further exploration of this scaffold in the development of new antiviral chemotherapies. benthamdirect.comnih.gov

Antiarrhythmic Applications

Indazole-containing compounds have been identified as possessing antiarrhythmic properties, highlighting their potential in the treatment of cardiovascular diseases. researchgate.netnih.govnih.gov The unique chemical and biological characteristics of the indazole structure make it a valuable scaffold for developing agents that can modulate cardiac electrophysiology. nih.gov Reviews of the therapeutic applications of indazole derivatives frequently cite antiarrhythmic activity as one of the key pharmacological effects associated with this class of compounds. benthamdirect.comnih.gov Research in this area underscores the diverse therapeutic reach of the indazole framework, extending from infectious diseases and oncology to cardiovascular medicine. nih.gov

Anti-diabetic Activity

In the search for new treatments for diabetes, indazole derivatives have emerged as a promising class of compounds. researchgate.net Studies have focused on designing and synthesizing indazole-based molecules that can inhibit key enzymes involved in glucose metabolism. A notable area of research involves the development of indazole derivatives as inhibitors of α-glucosidase, an enzyme that plays a role in carbohydrate digestion and glucose absorption. researchgate.netnih.gov

One study detailed the synthesis of novel indazole-based thiadiazole hybrid derivatives. nih.gov These compounds were evaluated as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. Several of the synthesized derivatives demonstrated remarkable inhibitory activity against α-glucosidase, with some exhibiting potency superior to standard reference drugs like acarbose. researchgate.netnih.gov These findings suggest that the indazole scaffold is a viable starting point for developing new therapeutic agents to manage hyperglycemia in type 2 diabetes. researchgate.net

| Compound Class | Target Enzyme | Key Finding | Reference(s) |

| Indazole-based thiadiazole hybrids | α-glucosidase | Several derivatives showed remarkable inhibitory activity, some superior to the standard drug acarbose. | researchgate.netnih.gov |

| Indazole derivatives | Glucagon receptor antagonists (GRAs) | Investigated as a potential treatment for type 2 diabetes mellitus. | nih.gov |

Potential in Neurodegenerative Disorders

The indazole scaffold is increasingly being investigated for its therapeutic potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govnih.gov Derivatives of indazole have been shown to interact with multiple targets relevant to the pathology of these conditions. For example, certain indazole derivatives act as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme whose inhibition is a therapeutic strategy in Parkinson's disease. researchgate.net

Furthermore, research has demonstrated that specific indazole compounds can inhibit the hyperphosphorylation of the tau protein, a key event in the pathology of several neurodegenerative diseases. nih.gov The indazole derivative 6-amino-1-methyl-indazole (AMI) was found to exert a neuroprotective effect by reducing tau phosphorylation and protecting dopaminergic neurons in preclinical models of Parkinson's disease. nih.gov Other research has explored N-alkyl-substituted indazole-5-carboxamide derivatives as potential agents for treating neurological disorders through their potent inhibition of MAO-B. nih.gov These studies highlight the promise of the indazole framework in developing novel treatments for complex central nervous system diseases. researchgate.net

Role of Trifluoromethyl (-CF3) Group in Modulating Biological Activity and Metabolic Stability

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, widely incorporated into drug candidates to enhance their pharmacological profiles. mdpi.comnih.gov Its unique electronic properties and steric profile allow it to significantly modulate a molecule's biological activity and metabolic stability. researchgate.net The introduction of a -CF3 group is a strategic tool used to fine-tune physicochemical characteristics and improve the therapeutic potential of a compound. mdpi.comwechemglobal.com

One of the primary benefits of the -CF3 group is its contribution to metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by oxidative enzymes in the body. mdpi.comresearchgate.net This increased stability can prolong a drug's half-life, a desirable pharmacokinetic property. mdpi.com

The -CF3 group also has a profound impact on a molecule's lipophilicity, which affects its ability to cross biological membranes. mdpi.comnih.gov With a Hansch π value of +0.88, it increases the lipophilicity of a compound, which can improve absorption and distribution. mdpi.com Furthermore, the -CF3 group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with its biological target. wikipedia.orgmdpi.com It is often used as a bioisostere for methyl (-CH3) or chloro (-Cl) groups, mimicking their size while offering distinct electronic and metabolic advantages. mdpi.comwikipedia.org

| Property | Effect of -CF3 Group | Consequence in Drug Design | Reference(s) |

| Metabolic Stability | High resistance to metabolic degradation due to strong C-F bonds. | Increased drug half-life, reduced metabolic clearance. | mdpi.comresearchgate.net |

| Lipophilicity | Increases lipophilicity (Hansch π = +0.88). | Can enhance membrane permeability, absorption, and bioavailability. | mdpi.com |

| Electronic Nature | Strong electron-withdrawing group. | Modulates pKa of nearby groups, influences binding affinity to targets. | researchgate.netwikipedia.orgmdpi.com |

| Bioisosterism | Acts as a bioisostere for methyl or chlorine groups. | Allows for molecular modification to improve properties while maintaining steric compatibility with the target. | mdpi.comwikipedia.org |

Research Focus on 5-(Trifluoromethyl)-1H-indazol-3-amine within the Indazole Framework

The compound this compound represents a targeted convergence of the beneficial properties of the indazole scaffold and the trifluoromethyl group. The 3-aminoindazole core is a well-established and highly valuable pharmacophore in drug discovery, serving as a crucial starting point for the development of potent therapeutic agents. nih.gov Its utility is exemplified by the development of successful drugs like Entrectinib, a kinase inhibitor built upon a 3-aminoindazole structure. nih.gov

The strategic placement of a trifluoromethyl group at the 5-position of this core is a deliberate design choice aimed at leveraging the physicochemical advantages conferred by the -CF3 moiety. This substitution is intended to combine the inherent biological activity of the 3-aminoindazole scaffold with enhanced metabolic stability and modulated lipophilicity. researchgate.netmdpi.com Research on related structures, such as N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide, which demonstrated notable antifungal activity, validates the approach of incorporating -CF3 groups into indazole-based molecules to achieve desired biological effects. nih.gov Therefore, this compound is recognized as a key building block in medicinal chemistry, poised for further investigation and modification in the pursuit of novel and effective therapeutic agents. bldpharm.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZTZRVCWTWKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177025 | |

| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250-53-5 | |

| Record name | 5-(Trifluoromethyl)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay-H-1127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2250-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-H-1127 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 5 Trifluoromethyl 1h Indazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Trifluoromethyl)-1H-indazol-3-amine and its derivatives, providing detailed information about the atomic arrangement within the molecule. Analysis involves ¹H, ¹³C, and ¹⁹F NMR, each offering unique insights into the molecular framework.

In the ¹H NMR spectrum of indazole derivatives, protons on the aromatic ring typically appear in the downfield region, generally between δ 6.0 and 8.0 ppm. fishersci.fi For the parent indazole, aromatic protons are observed around δ 7.11 to 8.08 ppm in DMSO-d₆. chemicalbook.com The protons of the amine group and the N-H of the indazole ring are expected to be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For related 1H-indazole-3-amine derivatives, the active hydrogens on the C-1 and C-3 amides of the indazole ring can appear at chemical shifts between δ 10 and 13 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. For the indazole ring, carbon signals are expected in the aromatic region (approximately δ 100-150 ppm). The carbon atom attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. researchgate.net

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.gov The trifluoromethyl group in derivatives of this compound is expected to exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to CFCl₃. researchgate.netsrce.hr For instance, the ¹⁹F NMR spectrum of 3-bromo-5-(trifluoromethyl)aniline (B1272211) shows a signal at –63.2 ppm assigned to the trifluoromethyl group. researchgate.net

| Nucleus | Predicted/Representative Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | ~7.0 - 8.5 | Complex multiplet patterns expected for the benzene (B151609) portion of the indazole ring. |

| ¹H (NH/NH₂) | Variable (broad) | Chemical shift is dependent on solvent, concentration, and temperature. Can appear between 10-13 ppm in some derivatives. nih.gov |

| ¹³C (Aromatic) | ~100 - 150 | Includes carbons of both the benzene and pyrazole (B372694) rings. |

| ¹³C (CF₃) | ~120 - 130 (quartet) | The signal is split into a quartet due to ¹JCF coupling. |

| ¹⁹F (CF₃) | ~ -63 | Relative to CFCl₃. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in affirming the molecular formula.

For this compound (C₈H₆F₃N₃), the predicted monoisotopic mass is 201.05138 Da. uni.lu In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are often observed.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.05866 |

| [M+Na]⁺ | 224.04060 |

| [M-H]⁻ | 200.04410 |

| [M+K]⁺ | 240.01454 |

Data sourced from PubChem. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. For indazole-type compounds, fragmentation often involves the cleavage of the pyrazole ring. unito.it A common fragmentation pathway for amines is the α-cleavage, leading to the loss of an alkyl radical. chemicalbook.com For this compound, characteristic fragments would likely arise from the loss of small molecules such as HCN, N₂, or radicals from the indazole core, as well as fragments related to the trifluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine (NH₂) and the indazole N-H group, which typically appear as medium to strong bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are anticipated in the 1400-1650 cm⁻¹ region. One of the most characteristic features would be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, which are typically found in the range of 1000-1350 cm⁻¹. For comparison, the IR spectrum of a similar heterocyclic compound, 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine, shows strong C-F absorption in this region. nist.gov

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine and indazole) | 3200 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C / C=N (aromatic/heterocycle) | 1400 - 1650 | Stretching |

| C-F (trifluoromethyl) | 1000 - 1350 | Stretching (strong) |

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Forms

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. For a related compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, X-ray diffraction analysis revealed a monoclinic crystal system. researchgate.net

A crucial aspect that can be resolved by X-ray crystallography is the predominant tautomeric form of the indazole ring. Indazoles can exist in 1H and 2H tautomeric forms. For most 3-aminoindazoles, the 1H-tautomer is generally more stable. researchgate.net The crystal structure would unambiguously determine the position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring. Furthermore, the analysis would reveal the planarity of the indazole ring system and the conformation of the trifluoromethyl and amine substituents relative to the ring. Intermolecular hydrogen bonds involving the amine and indazole N-H groups are expected to play a significant role in the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of its derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chemsrc.com This hyphenated technique is invaluable for purity assessment and for identifying and quantifying the compound and its potential impurities or metabolites. The retention time from the LC provides one level of identification, while the mass spectrum provides molecular weight information and structural clues for each separated component. srce.hrnih.gov LC-MS is particularly powerful for analyzing complex mixtures and for confirming the identity of the main component. researchgate.net

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water (with acid modifier) | UV-Vis (Diode Array Detector) | Purity assessment, quantification. |

| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water (with volatile modifier like formic acid) | Mass Spectrometry (e.g., ESI-QTOF, ESI-QqQ) | Purity assessment, impurity identification, metabolite analysis. |

Biological Activities and Pharmacological Investigations of 5 Trifluoromethyl 1h Indazol 3 Amine

General Biological Relevance of Indazole Frameworks

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgjapsonline.comnih.gov This structure is of significant interest due to its ability to form key interactions with a variety of biological targets. rsc.org Indazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties. rsc.orgresearchgate.netnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. rsc.org Several U.S. FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its clinical importance in oncology. nih.govnih.gov The two nitrogen atoms within the pyrazole portion of the scaffold can act as both hydrogen bond donors and acceptors, facilitating strong binding to the hinge regions of protein kinases, a common mechanism for anticancer agents. rsc.org

In Vitro Pharmacological Profiling

The therapeutic potential of compounds derived from the 5-(Trifluoromethyl)-1H-indazol-3-amine scaffold has been extensively explored through various in vitro pharmacological studies. These investigations have primarily focused on elucidating its anticancer activity through multiple mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival pathways. The presence of the trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability, often leading to improved biological efficacy.

The cytotoxic effects of indazole derivatives have been evaluated against a broad panel of human cancer cell lines. Research has shown that specific derivatives of 1H-indazole-3-amine exhibit potent growth-inhibitory activity. For instance, studies on a series of piperazine-indazole derivatives, synthesized from 5-bromo-1H-indazol-3-amine, demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov One notable compound, designated as 6o , showed a promising inhibitory effect against the chronic myeloid leukemia cell line K562 with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also displayed activity against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov

Further studies on other indazole derivatives have confirmed their broad-spectrum anticancer potential. For example, certain indazole-urea compounds have shown activity against the human leukemia (HL60), human hepatocarcinoma (SMMC-7721), and human colorectal carcinoma (HCT116) cell lines. nih.gov Additionally, novel indazole analogues of curcumin (B1669340) have been tested for cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (WiDr) cell lines, with some compounds showing greater activity against WiDr cells than the reference drug tamoxifen. japsonline.comjapsonline.com

| Compound Type | Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Piperazine-Indazole Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |

| Piperazine-Indazole Derivative (6o) | A549 | Lung Carcinoma | >40 µM | nih.gov |

| Piperazine-Indazole Derivative (6o) | PC-3 | Prostate Cancer | >40 µM | nih.gov |

| Piperazine-Indazole Derivative (6o) | Hep-G2 | Hepatocellular Carcinoma | >40 µM | nih.gov |

| Indazole-Urea Derivatives (55a/55b) | HL60 | Leukemia | 0.0083–1.43 µM | nih.gov |

| Indazole-Urea Derivatives (55a/55b) | SMMC-7721 | Hepatocellular Carcinoma | 0.0083–1.43 µM | nih.gov |

| Indazole-Urea Derivatives (55a/55b) | HCT116 | Colorectal Carcinoma | 0.0083–1.43 µM | nih.govnih.gov |

| Indazole-Curcumin Analogue (3d) | HeLa | Cervical Cancer | 46.36 µM | japsonline.comjapsonline.com |

| Indazole-Curcumin Analogue (3b) | WiDr | Colon Adenocarcinoma | 27.20 µM | japsonline.comjapsonline.com |

| Indazole-Curcumin Analogue (3b) | MCF-7 | Breast Adenocarcinoma | 45.97 µM | japsonline.comjapsonline.com |

The indazole scaffold is a key structural motif in the design of protein kinase inhibitors. rsc.org The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment, crucial for inhibiting the activity of various kinases implicated in cancer progression. nih.gov

Bcr-Abl: Derivatives of 3-amino-1H-indazole have been developed as potent pan-Bcr-Abl inhibitors. One such compound, AKE-72 , which incorporates a 3-(trifluoromethyl)phenyl group, demonstrated high potency against wild-type Bcr-Abl and the imatinib-resistant T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. rsc.org This compound also showed remarkable anti-leukemic activity against the K562 cell line, which expresses the Bcr-Abl fusion protein. rsc.org

FGFRs: The 1H-indazol-3-amine scaffold has been optimized to create potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One derivative containing a 2,6-difluoro-3-methoxyphenyl residue exhibited strong activity against FGFR1 (<4.1 nM) and FGFR2 (2.0 nM). nih.gov

Pan-Pim Kinases: Indazole derivatives have been identified as effective inhibitors of pan-Pim kinases (Pim-1, -2, and -3), a family of serine/threonine kinases overexpressed in various cancers. nih.gov Specifically, 3-(pyrazin-2-yl)-1H-indazole derivatives have shown nanomolar potency against all three Pim isoforms. nih.govresearchgate.net

TTK and Haspin: The indazole core has been utilized to develop inhibitors of mitotic kinases like Tyrosine Threonine Kinase (TTK) and Haspin. rsc.orgnih.govnih.gov N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides were identified as a novel class of potent TTK inhibitors. nih.gov Furthermore, 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective Haspin inhibitors. nih.gov

PI3K/PDK1/mTOR Pathway: The aminoindazole scaffold has been instrumental in the discovery of potent inhibitors for the PI3K/Akt/mTOR pathway. Fragment-based screening led to the identification of an aminoindazole compound as a potent, lead-like inhibitor of PDK1. acs.orgnih.govacs.org Additionally, compounds containing a trifluoromethyl-substituted pyridine (B92270) or pyrimidine (B1678525) core, structurally related to the focus compound, have been characterized as potent dual inhibitors of pan-class I PI3K and mTOR. thieme-connect.com

ALK: While direct inhibition by this compound is not extensively documented, the broader indazole scaffold is a cornerstone of several approved Anaplastic Lymphoma Kinase (ALK) inhibitors, including Crizotinib and Alectinib, underscoring the framework's relevance for this target. researchgate.netnih.gov

| Kinase Target | Indazole Derivative Class | Reported Potency (IC50) | Reference |

|---|---|---|---|

| Bcr-Abl (T315I mutant) | 3-Aminoindazole diarylamide (AKE-72) | 9 nM | rsc.org |

| FGFR2 | 1H-Indazol-3-amine derivative | 2.0 nM | nih.gov |

| Pim-1 | 3-(Pyrazin-2-yl)-1H-indazole | 3-11 nM | nih.gov |

| TTK | Indazolyl benzenesulfonamide | 3.6 nM | nih.gov |

| Haspin | 5-(4-Pyridinyl)indazole | 78 nM | nih.gov |

| PDK1 | Aminopyrimidine-aminoindazole | Potent, lead-like inhibitor | acs.orgnih.govacs.org |

Recent research has expanded the pharmacological profile of the indazole scaffold to include the inhibition of Histone Deacetylases (HDACs), which are key epigenetic regulators and validated anticancer targets. rsc.orgnih.gov Novel indazole-based derivatives have been designed and synthesized as potent HDAC inhibitors. One study reported a series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides that showed potent HDAC inhibition and cytotoxicity comparable to the approved HDAC inhibitor SAHA. rsc.org Another study identified indazole and pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov These compounds were shown to increase the acetylation of α-tubulin and histone H3, which are hallmarks of HDAC inhibition. nih.govnih.gov Computational studies have also identified indazole-fused diarylurea derivatives as promising HDAC inhibitors, with some compounds showing superior stability in the HDAC6 active site. jchr.org

A key mechanism of anticancer activity for indazole derivatives is the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. nih.govresearchgate.net Studies on the 1H-indazole-3-amine derivative 6o demonstrated that it induces apoptosis in K562 cells in a concentration-dependent manner. nih.gov This pro-apoptotic effect was linked to the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway. nih.gov Further mechanistic studies on other indazole compounds showed they promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This process is often associated with a decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial apoptotic pathway. nih.gov

In addition to inducing apoptosis, these compounds can also affect cell cycle progression. Compound 6o was found to cause an arrest in the G0/G1 phase of the cell cycle in K562 cells, thereby preventing cancer cell proliferation. nih.gov Other indazole-based HDAC inhibitors have been shown to arrest the cell cycle in the G2/M phase. nih.gov

Selectivity Against Normal Cells

A critical aspect of developing therapeutic agents, particularly in oncology, is the ability to selectively target diseased cells while sparing healthy ones. Studies on derivatives of the 1H-indazol-3-amine scaffold have shown that selectivity is an achievable, albeit challenging, goal. For instance, in a series of synthesized indazole derivatives, a compound designated as 6o demonstrated a promising therapeutic window. It exhibited potent inhibitory effects against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. This indicates a favorable selectivity profile for this particular derivative. Conversely, another derivative, 5k , which incorporated a mercapto acetamide (B32628) group, displayed high toxicity against normal cells (HEK-293 IC50 = 12.17 µM), rendering it unsuitable for further development due to its poor selectivity.

Table 1: Cytotoxicity and Selectivity of 1H-Indazol-3-amine Derivatives

| Compound | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line (HEK-293) | Normal Cell IC50 (µM) | Selectivity Index (Normal/Cancer) |

|---|---|---|---|---|---|

| 6o | K562 | 5.15 | HEK-293 | 33.2 | 6.45 |

| 5k | Hep-G2 | 3.32 | HEK-293 | 12.17 | 3.67 |

Anti-inflammatory Activity (e.g., COX-2 inhibition)

The indazole scaffold is a known pharmacophore for anti-inflammatory agents, particularly as inhibitors of cyclooxygenase-2 (COX-2). The introduction of a trifluoromethyl group can enhance this activity. A notable example is a derivative, referred to as compound 9 , which contains a trifluoromethyl moiety and demonstrates excellent COX-2 inhibitory activity with an IC50 of 0.26 μmol/L. nih.gov This compound also exhibited a high selectivity index of 192.3 for COX-2 over COX-1. nih.gov Molecular docking studies revealed that the trifluoromethyl group of this compound plays a crucial role by inserting deep into the COX-2 binding pocket and forming hydrogen bonds with key amino acid residues, Gln192 and Arg513, thereby stabilizing the interaction and contributing to its potent inhibitory effect. nih.gov This highlights the potential of trifluoromethylated indazoles as selective COX-2 inhibitors for treating inflammation. nih.gov

Antimicrobial and Antioxidant Properties

While the primary focus of research on this compound has been on other therapeutic areas, related fluorinated heterocyclic compounds have been investigated for their antimicrobial and antioxidant potential. For example, various trifluoromethyl-substituted pyrazole derivatives have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One potent compound from this class, combining bromo and trifluoromethyl substitutions, inhibited the growth of several S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg mL−1. nih.gov Other studies on indazole derivatives have shown modest antibacterial activity, particularly against Enterococcus faecalis. mdpi.com

Regarding antioxidant properties, research into novel trifluoromethyl-containing azo-imine compounds has demonstrated their potential as antioxidant agents. researchgate.netdergipark.org.tr In silico and in vitro tests confirmed that these molecules exhibit significant antioxidant activity, with some showing higher efficacy than the standard antioxidant, Trolox. researchgate.net While direct studies on the antimicrobial and antioxidant properties of this compound are limited, the activity observed in these structurally related compounds suggests a potential avenue for future investigation.

Enzyme Inhibition and Protein Interactions

Beyond COX-2, the 1H-indazol-3-amine framework is a versatile scaffold for designing inhibitors of other key enzymes. A derivative of the closely related 5-fluoro-1H-indazol-3-amine, known as GSK583 , has been identified as a highly potent and selective inhibitor of Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIP2 Kinase). researchgate.net RIP2 is a central component of the innate immune system, and its inhibition is a target for treating inflammatory diseases. researchgate.net

Furthermore, derivatives known as indazole-3-carboxamides have been studied as potent blockers of the calcium-release activated calcium (CRAC) channel. cymitquimica.com The specific regiochemistry of the amide linker at the 3-position was found to be critical for the inhibition of calcium influx and the stabilization of mast cells. cymitquimica.com This demonstrates that modifications at the 3-amine position of the indazole core can lead to potent and specific enzyme and protein inhibitors.

Receptor Interactions (e.g., G-protein coupled receptors, CB1 receptor agonists)

The indazole core is also a prominent feature in compounds designed to interact with G-protein coupled receptors, most notably the cannabinoid receptors (CB1 and CB2). A number of synthetic cannabinoid receptor agonists (SCRAs) are based on a halogenated indazole core. Research on SCRAs with substitutions at the 5-position of the indazole ring has shown that analogs containing fluorine exhibit the lowest EC50 values for CB1 receptor activation, indicating higher potency. nih.gov This suggests that the 5-trifluoromethyl group could be a key substituent for modulating the activity of compounds targeting the CB1 receptor. nih.gov The endocannabinoid system is involved in regulating a wide array of physiological processes, and CB1 receptor agonists are known to produce a range of psychoactive and therapeutic effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications affect their pharmacological properties.

For instance, in the development of indazole-3-carboxamides as CRAC channel blockers, SAR studies revealed that the specific 3-carboxamide regiochemistry is crucial. cymitquimica.com One isomer, 12d , actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer, 9c , was completely inactive. cymitquimica.com In another study on pyrazolopyridinyl pyrimidine derivatives, it was found that electron-withdrawing groups, such as a trifluoromethylphenyl group, at a specific position resulted in higher inhibitory activity compared to electron-donating groups. mdpi.com

Table 2: SAR of Indazole Derivatives as CRAC Channel Blockers

| Compound | Structure | Activity |

|---|---|---|

| 12d | Indazole-3-carboxamide | Active (sub-µM IC50) |

| 9c | Reverse amide isomer of 12d | Inactive (>100 µM) |

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its high electronegativity, electron-withdrawing nature, and lipophilicity can profoundly impact a molecule's biological activity. The introduction of a -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

The influence of the trifluoromethyl group is evident in several derivatives of the indazole scaffold. In the case of the COX-2 inhibitor compound 9 , the trifluoromethyl moiety is essential for its deep insertion into the enzyme's active site, leading to potent inhibition. nih.gov In a study on isoxazole-based anti-cancer agents, the addition of a -CF3 group to the molecular structure increased its potency against a human breast cancer cell line by nearly eightfold. However, the effect of trifluoromethylation is not universally positive. In the development of PI3Kδ inhibitors, replacing a difluoromethyl group with a trifluoromethyl group resulted in a near-complete loss of activity, demonstrating that the biological context of the substitution is critical. This highlights the complex role of the trifluoromethyl group, which can either enhance or diminish biological activity depending on the specific molecular interactions with the target protein.

Importance of Substituents at Specific Positions (e.g., C3, C5, C6, N1)

The biological activity of indazole-based compounds is significantly modulated by the nature and position of various substituents on the indazole core. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3, C5, C6, and N1 positions can dramatically influence the potency and selectivity of these molecules as therapeutic agents, particularly as kinase inhibitors.

The C3 position often accommodates an amine group, as seen in this compound, which serves as a crucial hydrogen-bond donor, enabling interaction with the hinge region of protein kinases. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in several kinase inhibitors. nih.gov Further derivatization at this amino group can lead to varied activities. For instance, converting the amine into an amide plays a critical role in the antitumor activity of compounds like Entrectinib. nih.gov

The C5 position is critical for modulating the electronic properties and binding interactions of the indazole scaffold. The presence of an electron-withdrawing group, such as the trifluoromethyl (CF3) group in this compound, is often associated with enhanced biological activity. In the development of inhibitors for Transient Receptor Potential A1 (TRPA1), medicinal chemistry optimization revealed that a trifluoromethyl group on an attached phenyl ring significantly improved in vitro activity. researchgate.net While direct data on C5-CF3 for kinase inhibition is specific to the broader context of indazole derivatives, the electronic effect is a key feature. In a series of 1H-indazole-3-amine derivatives designed as Bcr-Abl inhibitors, various substitutions were explored, highlighting the sensitivity of this position to modification. nih.gov

Substituents at the C6 position have also been shown to be pivotal for potency. In the optimization of 5-phenyl-indazole antagonists of TRPA1, combining a trifluoromethyl group on the phenyl ring with various substituents at the C6 position of the indazole ring led to substantial improvements in activity. researchgate.net Similarly, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising enzymatic inhibition. nih.gov This indicates that bulky and electronically active groups at C6 can be well-tolerated and contribute to binding affinity. nih.gov

Identification of Key Structural Features for Efficacy

The efficacy of indazole derivatives as biologically active agents, particularly as kinase inhibitors, is dependent on a combination of key structural features that facilitate optimal interaction with their target proteins.

A primary feature is the 1H-indazole-3-amine pharmacophore itself. The arrangement of the fused rings and the 3-amino group is crucial for establishing a hydrogen bonding network with the hinge region of many protein kinases, a common feature for ATP-competitive inhibitors. nih.govrsc.org This interaction serves to anchor the molecule in the active site.

The electronic properties of the substituents are paramount. The introduction of electron-withdrawing groups , such as the trifluoromethyl group at C5 or on N1-attached aryl rings, is a recurring theme for enhancing potency. nih.gov These groups can modulate the pKa of the indazole nitrogen atoms and influence the strength of hydrogen bonds, as well as participate in other non-covalent interactions. For instance, in a series of HIF-1 inhibitors, derivatives with electron-withdrawing groups like cyanophenyl or (trifluoromethyl)phenyl on the N1-benzyl moiety displayed greater inhibitory activity than those with electron-donating groups like methoxyphenyl. nih.gov

The nature of the substituent at the C3 position is another critical determinant of activity. While the 3-amino group is a key anchor, its derivatization allows for the exploration of additional binding pockets and interactions. The development of various 1H-indazol-3-amine derivatives has shown that modifications at this site can lead to potent inhibitors for targets like Bcr-Abl and FGFR1. nih.gov

Finally, the strategic use of hydrophobic and polar groups at positions like C6 and N1 is essential for optimizing selectivity and pharmacokinetic properties. Attaching larger hydrophobic groups or polar heterocycles can lead to improved target engagement and better cellular activity. nih.govnih.gov For example, the addition of an N-ethylpiperazine group during the optimization of FGFR1 inhibitors was found to be important for both enzymatic and cellular activity. nih.gov This demonstrates that a successful indazole-based inhibitor requires a well-balanced combination of a core hinge-binding element, appropriate electronic modifications, and tailored substituents that address secondary binding sites and physicochemical properties.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For derivatives of 1H-indazol-3-amine, docking studies have been instrumental in elucidating binding modes with various protein kinases, which are common targets in cancer therapy. nih.gov

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment, capable of forming key interactions within the ATP-binding pocket of kinases. nih.gov For instance, in studies involving fibroblast growth factor receptor (FGFR), a known cancer therapy target, derivatives of 1H-indazol-3-amine have been successfully docked to explore and optimize interactions. nih.gov Similarly, docking studies on other indazole-based compounds have revealed significant binding with targets like Unc-51-Like Kinase 1 (ULK1), where the 3-amino group on the indazole ring was predicted to significantly increase inhibitory potency. nih.gov

Docking analyses of indazole analogs with enzymes such as Cyclooxygenase-2 (COX-2) have also been performed, with some compounds showing strong binding energies, indicating potential anti-inflammatory activity. researchgate.net These simulations typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For example, studies on different indazole derivatives targeting Fms-like tyrosine kinase 3 (FLT3) confirmed that the indazole fragment could serve as a hinge binder within the ATP-binding pocket. nih.gov

| Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |

| FGFR1 | (Specific residues not detailed) | (Potent, specific values not provided) | nih.gov |

| CDK4/CycD1 | (Specific residues not detailed) | -8.2 (for 2-Phenylbenzimidazole) | nih.gov |

| Aurora B | (Specific residues not detailed) | (Data not specified) | nih.gov |

| COX-2 (3NT1) | (Specific residues not detailed) | -9.11 (for a difluorophenyl derivative) | researchgate.net |

| FLT3 | Hinge region amino acids | (Potent, specific values not provided) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. This approach is used to design more potent analogs by identifying key molecular features that influence activity.

For indazole derivatives, 3D-QSAR studies have been particularly insightful. nih.gov These models are built by aligning a series of related compounds and analyzing the impact of their 3D properties (like shape and electrostatic potential) on their biological activity. In a study on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial target in cancer, both field-based and Gaussian-based 3D-QSAR models were developed. nih.gov These models were validated using statistical methods like Partial Least Squares (PLS) regression and demonstrated good predictive power. nih.gov The contour maps generated from these 3D-QSAR models provide a visual guide, indicating where steric bulk or specific electrostatic charges are likely to increase or decrease the inhibitory activity of the compounds. nih.gov

The contour maps from 3D-QSAR studies highlight the importance of steric and physicochemical (specifically, electrostatic) descriptors. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The 3D-QSAR contour maps for indazole derivatives often show regions where bulky substituents would be beneficial for activity, likely by enhancing interactions within a specific pocket of the target protein. Conversely, other regions may indicate that steric hindrance would be detrimental. nih.gov

Electrostatic Descriptors: These pertain to the distribution of charge in the molecule. The maps can indicate areas where electropositive or electronegative groups are favored. For example, the trifluoromethyl group (-CF3) at the 5-position of the indazole ring is a strong electron-withdrawing group, which significantly influences the electrostatic potential of the molecule and can be crucial for binding to specific targets. nih.gov

| QSAR Model Type | Key Findings for Indazole Derivatives | Validation Parameters (Example) | Reference |

| 3D-QSAR (Field-based) | Identified steric and electrostatic fields critical for HIF-1α inhibition. | q² = 0.7523, pred_r² = 0.8714 (for a similar series) | nih.govresearchgate.net |

| 3D-QSAR (Gaussian-based) | Provided a structural framework for designing new inhibitors based on 3D maps. | (Validated through various statistical measures) | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For indazole derivatives targeting HIF-1α, a five-point pharmacophore hypothesis was generated. nih.gov This model consisted of one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings (A1D2R3R4R5_4). Such a model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the key features required for biological activity, thereby guiding the design of novel and potent inhibitors. nih.govijper.org

Molecular Dynamics Simulations for Ligand Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, assessing its stability. nih.gov MD simulations have been performed on indazole derivatives to confirm the stability of their binding poses within the active sites of target proteins like HIF-1α and COX-2. researchgate.netnih.gov

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govnih.gov

Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. nih.govnih.gov

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction. nih.gov

In studies of related compounds, MD simulations lasting up to 100 nanoseconds have shown that the ligand-receptor complexes demonstrate substantial stability. researchgate.netnih.gov

Prediction of Target Affinity

The prediction of target affinity is a primary goal of in silico studies, combining insights from various computational methods.

Docking Scores: Molecular docking programs calculate a score (often expressed in kcal/mol) that estimates the binding free energy. Lower scores typically indicate higher predicted affinity. For example, indazole derivatives have shown predicted binding energies as strong as -9.11 kcal/mol against COX-2. researchgate.netresearchgate.net

MM-GBSA/PBSA Calculations: Following MD simulations, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy with greater accuracy than docking scores alone. These calculations confirmed substantial binding affinities for indazole derivatives in their target enzymes. researchgate.net

These predictive methods allow researchers to rank potential drug candidates and prioritize the most promising ones for synthesis and further experimental testing. researchgate.net

Preclinical and Translational Research Perspectives

In Vivo Efficacy Studies (e.g., Xenograft Models)

In vivo xenograft models are a critical tool for assessing the efficacy of potential cancer therapeutics in a living organism. nih.gov These models, which involve the transplantation of human cancer cells or patient-derived tumors into immunocompromised mice, provide valuable preclinical data on a compound's therapeutic potential. nih.gov

While specific in vivo efficacy studies on 5-(Trifluoromethyl)-1H-indazol-3-amine were not found, research on related indazole derivatives highlights the potential of this chemical class. For instance, a 1H-indazole derivative, compound 88, demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant xenograft models of breast cancer. nih.gov The establishment of human retinoblastoma xenografts in nude mice has also proven suitable for evaluating therapeutic efficacy, showing significant tumor responses to treatment in some models. nih.gov These studies underscore the utility of xenograft models for evaluating indazole-based compounds and suggest a potential avenue for future research into the in vivo efficacy of this compound derivatives. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Considerations

Oral bioavailability is a key determinant of a drug's clinical utility. Research into indazole derivatives has shown that structural modifications can significantly impact this parameter. For instance, medicinal chemistry efforts focused on 5-(2-(trifluoromethyl)phenyl)indazoles led to the identification of compounds with moderate oral bioavailability in rodents. nih.gov Another 1H-indazole derivative, compound 88, was noted for its good bioavailability across different species. nih.gov The optimization of a pyrazole-based series, which shares structural similarities with indazoles, also aimed to improve oral bioavailability by replacing a highly basic moiety with a less basic one. nih.gov

Toxicity Assessments and Safety Profile

Preliminary safety assessments for this compound indicate several potential hazards. According to safety data sheets, the compound is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation. windows.net It may also cause respiratory irritation. windows.netthermofisher.com Handling of the substance requires personal protective equipment, including gloves and safety goggles, and should be done in a well-ventilated area to avoid inhaling dust, mist, or spray. windows.netechemi.com

In case of exposure, immediate medical attention is recommended. windows.net Environmental precautions are also necessary to prevent the chemical from entering drains. echemi.com

A critical aspect of anticancer drug development is selectivity, meaning the ability to kill cancer cells while sparing normal, healthy cells. Studies on derivatives of 1H-indazole-3-amine have evaluated their cytotoxicity against normal human cell lines.

In one study, a series of novel indazole derivatives were tested for their anti-proliferative activity against four human cancer cell lines and the human embryonic kidney cell line HEK-293 to assess toxicity to normal cells. nih.gov One promising compound, 6o, showed a significant inhibitory effect against the K562 cancer cell line with an IC50 value of 5.15 µM, while exhibiting much lower toxicity to the normal HEK-293 cells, with an IC50 value of 33.2 µM. researchgate.netnih.gov This indicates a favorable selectivity profile for this particular derivative. researchgate.netnih.gov Conversely, another compound from a related series, 5k, which showed potent activity against the Hep-G2 cancer cell line (IC50 = 3.32 µM), was found to be highly toxic to normal HEK-293 cells (IC50 = 12.17 µM), making it a less attractive candidate for further development due to its poor selectivity. nih.gov

The evaluation of cytotoxicity against normal cell lines like MRC-5, a human fetal lung fibroblast line, is also a common practice to determine the selective nature of potential therapeutic agents. mdpi.com

| Compound | Cell Line | IC50 (µM) | Selectivity for Normal Cells |

| 6o | K562 (Cancer) | 5.15 | High |

| HEK-293 (Normal) | 33.2 | ||

| 5k | Hep-G2 (Cancer) | 3.32 | Low |

| HEK-293 (Normal) | 12.17 |

Development of Novel Therapeutic Agents

The 1H-indazole-3-amine scaffold is a versatile starting point for the development of new therapeutic agents due to its ability to bind to various biological targets. nih.gov The introduction of different substituents at various positions on the indazole ring allows for the exploration of structure-activity relationships and the optimization of potency and selectivity. nih.govnih.gov

By applying strategies like molecular hybridization, researchers have designed and synthesized series of indazole derivatives with the aim of discovering new anticancer agents. nih.gov For example, the development of 3,5-disubstituted indazole derivatives has yielded compounds with promising inhibitory activities against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells. nih.govnih.gov

Beyond cancer, the indazole core has been utilized to develop antagonists for other targets. A high-throughput screening campaign identified a 5-phenylindazole compound as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, a target for treating inflammatory pain. nih.gov Subsequent optimization, which included the introduction of a trifluoromethyl group, led to the discovery of a potent and selective TRPA1 antagonist with in vivo activity. nih.gov

Patent Landscape and Therapeutic Applications of Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have been the subject of extensive patenting activity, reflecting their significant therapeutic potential across a range of diseases. The inclusion of a trifluoromethyl group, as seen in this compound, is a strategic modification known to enhance crucial pharmacological properties such as metabolic stability and target binding affinity. This has made trifluoromethyl-substituted indazoles, including those derived from or analogous to this compound, highly valuable in the pursuit of novel therapeutics.

The patent landscape for indazole derivatives is broad, with a significant focus on their application as kinase inhibitors in oncology. nih.govnih.gov Many approved anticancer drugs, such as Axitinib, Linifanib, Niraparib, and Pazopanib, feature the indazole core, underscoring its clinical importance. nih.gov Research and patenting efforts continue to explore new indazole-based compounds for treating various cancers, including lung, breast, colon, and prostate cancers. nih.gov

Therapeutic Applications in Oncology

A primary therapeutic area for indazole derivatives is oncology, where they have been extensively investigated as inhibitors of various protein kinases that play crucial roles in tumor growth and proliferation. nih.gov The 1H-indazole-3-amine structure, a key feature of this compound, is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of tyrosine kinases.

Preclinical research has highlighted the potential of indazole derivatives targeting several key kinases:

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-indazol-3-amine have been explored as inhibitors of FGFR1 and FGFR2. Studies have shown that substitutions on the indazole ring, including fluorine atoms, can significantly influence their enzymatic activity and cellular potency. nih.gov For instance, the presence of a fluorine substitution at the 6-position of the indazole ring has been shown to improve the inhibitory activity against FGFR1 and FGFR2. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole derivatives with various substitution patterns are being investigated as VEGFR-2 kinase inhibitors, a key target in angiogenesis. researchgate.net

Other Kinases: The versatility of the indazole scaffold has led to the discovery of inhibitors for a range of other kinases, including Tpl2 kinase, with structure-activity relationship studies focusing on modifications at the C3 and C5 positions of the indazole ring. nih.gov

A recent patent application describes indazole compounds as inhibitors of PKMyt1 kinase, a target in oncology. The synthesis of these compounds involves intermediates such as 2-bromo-5-(trifluoromethyl)pyridin-3-amine, which is structurally related to this compound, indicating the utility of such precursors in developing novel patented anticancer agents.

Other Therapeutic Applications

Beyond oncology, the therapeutic applications of indazole derivatives extend to other areas:

Bleeding Disorders: A patent application discloses the use of indazolopyrimidinones as inhibitors of fibrinolysis. These compounds are intended for the treatment of acute and recurrent bleeding in various medical conditions. researchgate.net The synthesis of such complex heterocyclic systems can potentially start from functionalized indazole amines like this compound.

Pain Management: Indazole derivatives have been developed as CB1 receptor agonists, suggesting their potential use in treating pain, rheumatoid arthritis, and osteoarthritis. google.com

The following table provides a summary of representative patents and preclinical studies involving indazole derivatives, highlighting their therapeutic targets and potential applications.

| Compound Class/Derivative | Therapeutic Target | Potential Application | Key Findings/Patent Focus |

| Indazolopyrimidinones | Fibrinolysis | Treatment of bleeding disorders (e.g., menorrhagia, trauma) | Novel substituted indazolopyrimidinones and their use in preventing and treating acute and recurrent bleeding. researchgate.net |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Cancer | Fluorine substitution on the indazole ring can enhance inhibitory activity. nih.gov |

| Substituted Indazoles | Tpl2 Kinase | Inflammatory diseases, Cancer | Structure-activity relationship studies identified potent inhibitors through modifications at the C3 and C5 positions. nih.gov |

| Indazole-based compounds | CB1 Receptor | Pain, Rheumatoid Arthritis, Osteoarthritis | Development of indazole compounds with cannabinoid (CB)1 receptor binding activity. google.com |

| Indazole Compounds | PKMyt1 Kinase | Cancer | Synthesis of indazole-based kinase inhibitors using trifluoromethyl-substituted precursors. |

The ongoing research and patenting activity surrounding indazole derivatives, particularly those with strategic substitutions like the trifluoromethyl group, underscore their enduring importance in the development of new medicines for a wide range of diseases.

Future Directions and Research Gaps

Exploration of New Chemical Space around 5-(Trifluoromethyl)-1H-indazol-3-amine

The exploration of novel chemical space surrounding the this compound scaffold is a primary area for future research. A key strategy involves the synthesis of new analogs and derivatives to expand the structure-activity relationship (SAR) knowledge base. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. mdpi.comnih.gov Modifications at the C-5 position, for instance, through Suzuki coupling with various substituted aromatic groups, could allow for simultaneous interaction with additional kinase targets, potentially increasing bioactivity. nih.gov

Furthermore, the synthesis of novel 1H-indazol-3-amine derivatives has been shown to yield potent inhibitors of critical cancer-related targets like the Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov The introduction of different substituents, particularly fluorine-containing moieties, has been a successful strategy to improve cellular activity. nih.gov For example, derivatives incorporating a 2,6-difluoro-3-methoxyphenyl group have demonstrated potent FGFR1 and FGFR2 inhibition. nih.gov Future work could focus on creating diverse libraries of compounds by modifying various positions of the indazole ring and the amine group to identify novel compounds with enhanced potency and selectivity. nih.govresearchgate.net

Multi-targeted Approaches and Combination Therapies

The complexity of diseases like cancer often necessitates therapeutic strategies that go beyond single-target inhibition. mdpi.com Consequently, the development of multi-targeted agents based on the this compound scaffold is a promising future direction. The indazole core has been successfully utilized to create dual inhibitors, such as those targeting both MCL-1 and BCL-2, which could offer a way to overcome resistance to single-agent therapies like venetoclax. nih.gov Scaffold hopping from an indole (B1671886) core to an indazole framework has proven effective in transforming MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov

Deeper Understanding of Mechanism of Action at a Molecular Level

A more profound comprehension of the molecular mechanism of action of this compound derivatives is essential for rational drug design. While many indazole derivatives are known to function as kinase inhibitors, the precise molecular interactions that govern their potency and selectivity are not always fully elucidated. nih.gov Molecular docking studies have been employed to predict the binding modes of indazole-based compounds with their targets, such as MAPK1, revealing key interactions with amino acid residues in the active site. mdpi.com

Future research should aim to obtain high-resolution crystal structures of these inhibitors in complex with their target proteins. nih.gov This structural information would be invaluable for understanding the binding modes and for guiding the design of next-generation compounds with improved affinity and selectivity. For instance, understanding how the indazole core itself binds and the relative displacement of the benzene (B151609) ring component can inform the design of more effective dual inhibitors. nih.gov

Development of Highly Selective Indazole Derivatives

While multi-targeted therapies are valuable, the development of highly selective inhibitors remains a crucial goal to minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor. mdpi.comnih.gov For example, in the development of EGFR kinase inhibitors, the position and nature of substituents on the aniline (B41778) ring of quinazoline (B50416) derivatives were found to be critical for antiproliferative activity. mdpi.com Similarly, for indazole-based inhibitors, subtle structural modifications can dramatically alter the selectivity profile. nih.gov

The trifluoromethyl group itself plays a significant role in modulating the physicochemical properties of a molecule, which can in turn influence its selectivity. mdpi.com Future efforts should focus on systematic modifications of the this compound scaffold, coupled with comprehensive kinase profiling, to identify derivatives with high selectivity for specific targets. This could involve exploring different substitution patterns on the indazole ring and the amine group to optimize interactions with the target protein while minimizing interactions with off-target kinases. nih.gov

Sustainable Chemistry Aspects of Fluorinated Compounds

The synthesis of fluorinated compounds, including those with trifluoromethyl groups, often involves reagents and conditions that raise environmental concerns. nih.gov Therefore, a key future direction is the development of more sustainable and greener synthetic methodologies. chemijournal.com Recent advancements have focused on metal-free fluorination methods and the use of environmentally benign solvents like water. organic-chemistry.orgacs.orgnih.gov For example, the use of N-fluorobenzenesulfonimide (NFSI) in water under ambient air provides a direct and efficient route to fluorinated indazoles. organic-chemistry.orgacs.orgnih.gov

Furthermore, continuous-flow processing is emerging as a scalable and automated route for the introduction of trifluoromethyl groups onto heterocyclic compounds, offering significant improvements over traditional batch methods. acs.org Research into photocatalytic methods for trifluoromethylation also shows promise for developing more environmentally friendly processes. rsc.orgacs.org Future work should continue to explore these green chemistry principles to reduce the environmental impact of synthesizing this compound and its derivatives, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govchemijournal.com

Interactive Data Table of Research Findings